molecular formula C24H23N3O3S2 B2977045 N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide CAS No. 862826-07-1

N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B2977045
CAS No.: 862826-07-1
M. Wt: 465.59
InChI Key: PAWZTGPGKMHEOG-UHFFFAOYSA-N
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Description

The compound N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide is a heterocyclic molecule featuring a thiophene-2-carboxamide core linked to an indole moiety via an ethyl chain. The indole ring is substituted at the 3-position with a sulfanyl group bound to a carbamoylmethyl group, which is further attached to a 2-methoxyphenyl ring. This structure combines pharmacophores known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

IUPAC Name

N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-30-20-10-5-3-8-18(20)26-23(28)16-32-22-15-27(19-9-4-2-7-17(19)22)13-12-25-24(29)21-11-6-14-31-21/h2-11,14-15H,12-13,16H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWZTGPGKMHEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the indole derivative with the thiophene-2-carboxamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide can produce amines .

Mechanism of Action

The mechanism of action of N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the indole and thiophene moieties suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with key analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity References
N-{2-[3-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide 2-Methoxyphenyl carbamoylmethyl sulfanyl, indole, ethyl linker ~453.5 (calculated) Potential antimicrobial, anti-inflammatory [3, 7]
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl, no indole 238.24 Antibacterial, antifungal [7]
N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide (CAS 442632-72-6) 2-Methylindole, ethyl linker 284.38 Intermediate for pharmaceuticals [8]
3-[(3,4-Dichlorobenzyl)sulfanyl]-N-(methylsulfonyl)thiophene-2-carboxamide 3,4-Dichlorobenzyl sulfanyl, methylsulfonyl 413.37 Not explicitly reported (pesticide?) [9]
N-(4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl)thiophene-2-carboxamide Thiazole, isoindole-dione, ethyl linker ~401.4 (calculated) Not explicitly reported (anticancer?) [10]
Key Observations:

Substituent Diversity : The target compound’s 2-methoxyphenyl carbamoylmethyl sulfanyl group distinguishes it from analogs with nitro (e.g., [7]), methylindole ([8]), or dichlorobenzyl ([9]) substituents. The methoxy group may enhance solubility and metabolic stability compared to nitro or halogenated groups .

Heterocyclic Core : Thiophene-2-carboxamide is a common motif across all analogs, suggesting shared electronic properties conducive to π-π stacking or hydrogen bonding .

Biological Activity

N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structural characteristics, and relevant case studies.

Structural Characteristics

The compound features several key functional groups that contribute to its biological activity:

  • Indole and Thiophene Moieties : These aromatic rings are known for their role in biological interactions.
  • Methoxyphenyl Group : This substituent may enhance lipophilicity and modulate receptor interactions.
  • Carbamoyl and Sulfanyl Groups : These functionalities are critical for the compound's potential to interact with biological targets.

Preliminary studies suggest that this compound may exhibit the following biological effects:

  • Anti-inflammatory Activity : The compound has shown promise in modulating pathways involved in inflammation, potentially through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Initial assays indicate cytotoxic effects against various cancer cell lines, suggesting it may interfere with cell proliferation mechanisms.

In Vitro Studies

  • Cytotoxicity Assays :
    • Studies have demonstrated that the compound exhibits significant cytotoxicity against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values in the low micromolar range. This suggests a potent effect on tumor cell viability .
  • Anti-inflammatory Effects :
    • In a series of assays, the compound inhibited the secretion of inflammatory mediators, indicating potential use in treating inflammatory diseases. For instance, at concentrations around 50 µM, it reduced the secretion of key inflammatory cytokines by approximately 50% .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to determine how variations in structure affect biological activity:

Compound VariationBiological ActivityObservations
Presence of Methoxy GroupEnhanced lipophilicityIncreased receptor binding affinity
Substitution on Indole RingVariable cytotoxicityModulates interaction with cancer cell receptors
Sulfanyl Group VariationsAltered anti-inflammatory effectsInfluences interaction with inflammatory pathways

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesNotable Activities
N-(4-methoxyphenyl)benzamideMethoxy substitutionAnti-inflammatory
5-Fluoro-N-(4-methylphenyl)benzamideFluorine substitutionAnticancer
N-(3-pyridyl)benzamidePyridine ring substitutionAntimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for this compound?

  • Synthesis : A common approach involves coupling thiophene-2-carbonyl chloride derivatives with substituted indole precursors. For example, amidation reactions using acetonitrile as a solvent under reflux (1–2 hours) yield intermediates, followed by purification via solvent evaporation .
  • Characterization :

  • Elemental Analysis (CHN) : Confirm molecular formula and purity .
  • X-ray Crystallography : Resolve bond lengths, dihedral angles (e.g., benzene-thiophene rings: 8.5–13.5°) .
  • NMR/FT-IR : Validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers optimize reaction yields for intermediates?

  • Key Variables :

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .
  • Temperature : Reflux conditions (70–80°C) improve reaction kinetics .
  • Purification : Slow solvent evaporation yields high-purity crystals for crystallography .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data for structurally similar analogs?

  • Case Study : Dihedral angles between benzene and thiophene rings in analogs vary (8.5° vs. 13.5°) due to steric effects from substituents like nitro groups .
  • Methodology :

  • Use density functional theory (DFT) to model steric/electronic interactions.
  • Compare root-mean-square deviations (RMSD) across crystal structures .

Q. What strategies mitigate cytotoxicity in biological activity assays?

  • Experimental Design :

  • Dose-Response Curves : Establish IC₅₀ values in mammalian cell lines (e.g., HEK-293) .
  • Structure Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to reduce membrane permeability .
    • Data Interpretation : Cross-validate cytotoxicity with bacterial (e.g., E. coli) and fungal (e.g., C. albicans) models .

Q. How to analyze contradictory bioactivity data across studies?

  • Example : A thiophene-carboxamide analog showed antifungal activity in one study but was inactive in another .
  • Resolution :

  • Assay Conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (24–48 hrs) .
  • Statistical Tests : Apply ANOVA with post-hoc Tukey tests to compare replicates .

Methodological Challenges

Q. What computational tools are effective for SAR studies of thiophene-indole hybrids?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets (e.g., fungal CYP51) .
  • QSAR Models : Train on datasets with descriptors like logP and H-bond acceptors .
    • Validation : Compare predicted vs. experimental IC₅₀ values (R² > 0.85) .

Q. How to validate non-classical hydrogen bonding in crystal packing?

  • Techniques :

  • Hirshfeld Surface Analysis : Quantify C–H⋯O/S interactions (e.g., 2.8–3.2 Å distances) .
  • Graph-Set Notation : Classify motifs (e.g., S(6) rings) using Mercury software .

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